An In-depth Technical Guide to (R)-2-Aminohexane: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to (R)-2-Aminohexane: Structure, Properties, and Synthetic Applications
Introduction: The Significance of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for enantiopure starting materials and intermediates. (R)-2-Aminohexane, a chiral primary amine, has emerged as a valuable building block in asymmetric synthesis. Its utility lies in the introduction of a stereogenic center, which can profoundly influence the biological activity of a target molecule. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (R)-2-Aminohexane, with a focus on its role in the synthesis of bioactive compounds. Chiral amines are crucial in the development of pharmaceuticals, with many top-selling drugs containing a chiral amine moiety.[1]
Molecular Structure and Physicochemical Properties
(R)-2-Aminohexane, systematically named (2R)-hexan-2-amine, is a chiral primary amine with the molecular formula C₆H₁₅N. The chirality arises from the stereogenic center at the second carbon atom, which is bonded to an amino group, a hydrogen atom, a methyl group, and a butyl group.
The physical and chemical properties of (R)-2-Aminohexane are summarized in the table below.
| Property | Value |
| IUPAC Name | (2R)-hexan-2-amine |
| CAS Number | 70095-40-8 |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 116 °C |
| Melting Point | < -20 °C |
| Density | 0.755 g/mL at 25 °C |
| Flash Point | -3 °C |
| Specific Rotation ([α]D) | +5.0° to +7.0° |
Stereochemistry and Enantiomeric Purity
The (R)-configuration of 2-aminohexane dictates a specific three-dimensional arrangement of the substituents around the chiral carbon. Its enantiomer, (S)-2-aminohexane, exhibits identical physical properties but can have vastly different biological activities. The enantiomeric purity of (R)-2-Aminohexane is a critical parameter for its application in pharmaceutical synthesis and is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). Commercially available (R)-2-Aminohexane often has an enantiomeric excess (ee) of ≥96%.[2]
Synthesis of Enantiopure (R)-2-Aminohexane
The preparation of enantiomerically pure (R)-2-Aminohexane can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Chiral Resolution of Racemic 2-Aminohexane
A common and well-established method for obtaining enantiopure amines is the resolution of a racemic mixture through the formation of diastereomeric salts with a chiral resolving agent.[3] For a basic amine like 2-aminohexane, a chiral acid such as L-(+)-tartaric acid is an effective resolving agent.
The underlying principle of this method is the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]
Experimental Protocol: Chiral Resolution of (±)-2-Aminohexane with L-(+)-Tartaric Acid
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Dissolution: A solution of L-(+)-tartaric acid in a suitable solvent (e.g., methanol or ethanol) is prepared. An equimolar amount of racemic 2-aminohexane is then added to this solution.
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Crystallization: The mixture is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt, which in this case is the (R)-2-aminohexane-(+)-tartrate salt.
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Isolation: The precipitated salt is isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (S)-2-aminohexane-(+)-tartrate salt.
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Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to neutralize the tartaric acid and liberate the free (R)-2-aminohexane.
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Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield enantiomerically enriched (R)-2-aminohexane.
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Enantiomeric Purity Assessment: The enantiomeric excess of the final product is determined using chiral GC or HPLC.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution. This method utilizes enzymes, such as lipases, that can selectively acylate one enantiomer of a racemic amine at a much faster rate than the other.[4]
In a typical enzymatic kinetic resolution of racemic 2-aminohexane, a lipase, such as Candida antarctica lipase B (CALB), is used in the presence of an acyl donor (e.g., ethyl acetate). The enzyme will preferentially catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated amine can then be separated from the unreacted amine.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of (R)-2-aminohexane stems from the nucleophilic character of its primary amino group. This lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, making it a versatile reagent for the formation of carbon-nitrogen bonds.
Nucleophilic Substitution Reactions
(R)-2-Aminohexane can participate in nucleophilic substitution reactions with a variety of electrophiles, such as alkyl halides and epoxides. These reactions are fundamental in constructing more complex chiral molecules, where the stereocenter of the amine is incorporated into the final product.
Amide Bond Formation
The reaction of (R)-2-aminohexane with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of chiral amides. This is a common strategy for introducing the chiral aminohexane moiety into a larger molecular framework.
Role as a Chiral Auxiliary
In some synthetic strategies, a chiral amine can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. This temporary chiral directing group is known as a chiral auxiliary. While (R)-2-aminohexane is more commonly used as a chiral building block, the principles of chiral auxiliaries are central to asymmetric synthesis.
Applications in Drug Discovery and Development
Chiral primary amines are prevalent structural motifs in a vast number of pharmaceuticals and bioactive natural products.[1] The incorporation of a specific enantiomer of a chiral amine can be critical for the desired therapeutic effect, as the other enantiomer may be inactive or even exhibit undesirable side effects.
Spectroscopic Characterization
The structure and purity of (R)-2-aminohexane are confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The methyl group adjacent to the chiral center will appear as a doublet, while the methine proton at the chiral center will be a multiplet. The protons of the butyl chain will have distinct chemical shifts and coupling patterns.
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¹³C NMR: The carbon-13 NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of these signals provide information about the electronic environment of each carbon atom.[6][7]
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-
Mass Spectrometry (MS):
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Electron ionization mass spectrometry (EI-MS) of 2-aminohexane will typically show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern is dominated by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For 2-aminohexane, alpha-cleavage can lead to the loss of a butyl radical to give a base peak at m/z 44, or the loss of a methyl radical to give a fragment at m/z 86.[8]
-
-
Infrared (IR) Spectroscopy:
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The IR spectrum of (R)-2-aminohexane will exhibit characteristic absorption bands for the N-H stretching of the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and N-H bending vibrations will appear in the range of 1590-1650 cm⁻¹.
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Safety and Handling
(R)-2-Aminohexane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage and is harmful if swallowed, inhaled, or in contact with the skin. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Conclusion
(R)-2-Aminohexane is a valuable and versatile chiral building block in modern organic synthesis, particularly in the context of drug discovery and development. Its well-defined stereochemistry and the reactivity of its primary amino group allow for the efficient introduction of a chiral center into a wide range of molecules. The ability to produce this compound in high enantiomeric purity through methods like chiral resolution and enzymatic kinetic resolution underscores its importance for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the synthesis of the next generation of chiral therapeutics.
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